molecular formula C6H2F3NO B1302958 2,3,5-Trifluoropyridine-4-carbaldehyde CAS No. 266312-20-3

2,3,5-Trifluoropyridine-4-carbaldehyde

Cat. No. B1302958
M. Wt: 161.08 g/mol
InChI Key: WKAJBRZTHRZEAU-UHFFFAOYSA-N
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Description

2,3,5-Trifluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 266312-20-3 . It has a molecular weight of 161.08 and its IUPAC name is 2,3,5-trifluoroisonicotinaldehyde . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde involves a solution of pentafluoropyridine in tetrahydrofuran, which is added to a mixture of lithium aluminium hydride and 12-crown-4 in THF at 0 °C, with stirring, under an atmosphere of dry nitrogen .


Molecular Structure Analysis

The InChI code for 2,3,5-Trifluoropyridine-4-carbaldehyde is 1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H . The molecular formula is C6H2F3NO .


Physical And Chemical Properties Analysis

2,3,5-Trifluoropyridine-4-carbaldehyde is a liquid . It has a molecular weight of 161.08 .

Scientific Research Applications

Novel Quinone-fused Corroles Synthesis

The compound has been utilized in the synthesis of novel quinone-fused corrole derivatives. Gallium(III)(pyridine) complexes of corrole carbaldehydes served as precursors for azomethine ylides, which were then trapped in 1,3-dipolar cycloaddition reactions with quinones to yield these novel derivatives in moderate yields (Vale et al., 2007).

Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines Synthesis

2,3,5-Trifluoropyridine-4-carbaldehyde has been used in a microwave-assisted Sonogashira-type cross-coupling reaction for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This synthesis pathway demonstrates a straightforward approach to producing these compounds, highlighting the reactivity of the carbaldehyde in facilitating the construction of complex organic frameworks (Palka et al., 2014).

3-Fluoropyrroles Synthesis

Research on 2,3,5-Trifluoropyridine-4-carbaldehyde has also led to efficient preparation methodologies for 3-fluoropyrroles. The process involves electrophilic alpha,alpha-difluorination of the imino bond, using Selectfluor, and subsequent aromatization by dehydrofluorination. This method offers a new and easy entry toward various 3-fluorinated pyrroles, showcasing the compound's utility in synthesizing fluorinated heterocycles (Surmont et al., 2009).

Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes

Another study focused on synthesizing 5-trifluoroacetylpyrrole-2-carbaldehydes by low-temperature trifluoroacetylation of pyrrole-2-carbaldehyde acetals. This synthesis route underscores the aldehyde's reactivity and its potential as a building block in the construction of fluorinated compounds (Petrova et al., 2014).

Complex Metal Coordination

Research involving 2,3,5-Trifluoropyridine-4-carbaldehyde has also extended into the realm of inorganic chemistry, where it has been used to study the coordination of metal complexes. For example, its derivatives have been employed in synthesizing trinuclear complexes via redox reactions, demonstrating the compound's utility in forming complex metal-ligand architectures (Lobana et al., 2008).

properties

IUPAC Name

2,3,5-trifluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJBRZTHRZEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376629
Record name 2,3,5-trifluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoropyridine-4-carbaldehyde

CAS RN

266312-20-3
Record name 2,3,5-trifluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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